Chiral Form Purity Specifications: Racemic 29674-47-3 vs. Enantiopure (S)-73349-08-3
For applications requiring stereochemical control, the choice between racemic methyl 2-hydroxybutanoate (CAS 29674-47-3) and enantiopure (S)-methyl 2-hydroxybutanoate (CAS 73349-08-3) is dictated by quantifiable purity specifications. The racemic material is commercially available at 98% chemical purity (Assay) as a colorless liquid . In contrast, the (S)-enantiomer is supplied at ≥99.0% chemical purity (GC) with ≥99.0% enantiomeric excess (ee) and ≤0.3% moisture (Karl Fischer) [1]. The (S)-enantiomer also exhibits a reported boiling point of 198–202°C, notably higher than the racemate's 159.3°C [1], a difference that reflects altered intermolecular interactions in the homochiral form.
| Evidence Dimension | Chemical purity, optical purity, and boiling point |
|---|---|
| Target Compound Data | Racemic methyl 2-hydroxybutanoate: Chemical purity 98% (Assay); Boiling point 159.3°C at 760 mmHg |
| Comparator Or Baseline | (S)-methyl 2-hydroxybutanoate (CAS 73349-08-3): Chemical purity ≥99.0% (GC), optical purity ≥99.0% ee; Boiling point 198–202°C |
| Quantified Difference | Chemical purity: ≥1 percentage point higher; Optical purity: >99% ee (racemic has 0% ee); Boiling point: 39–43°C higher for enantiopure form |
| Conditions | Commercial product specifications; boiling point measured at atmospheric pressure |
Why This Matters
In asymmetric synthesis of active pharmaceutical ingredients (APIs), procuring the racemate when enantiopure material is required introduces a stereochemical impurity that reduces reaction enantioselectivity and complicates purification.
- [1] NBInno. (2025). (S)-Methyl 2-Hydroxybutanoate: Technical Specifications & Applications – Purity ≥99%, ee ≥99%. View Source
